2',3'-O-Isopropylideneadenosine-13C5

Description

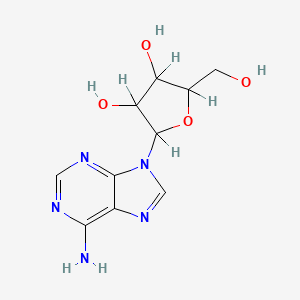

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been reported in Acanthus ilicifolius, Acanthus ebracteatus, and other organisms with data available.

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6 | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC91041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC87676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-.alpha.-D-Xylofuranosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3228-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Unraveling the Roles of 2',3'-O-Isopropylideneadenosine-13C5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled protected nucleoside that serves as a critical tool in advanced biochemical and biomedical research. While not a commonly available off-the-shelf reagent, its utility lies in specialized applications, primarily in the fields of nucleic acid structural biology, metabolic studies, and analytical chemistry. This document will delve into its core uses, supported by detailed methodologies and data interpretation principles.

Core Applications of this compound

The primary applications of this compound stem from the strategic placement of five Carbon-13 isotopes on the ribose moiety and the presence of the 2',3'-O-isopropylidene protecting group. This unique combination makes it a valuable precursor and standard in several advanced research domains.

Synthesis of Labeled RNA for Structural Biology Studies

The most prominent application of this compound is as a building block for the chemical synthesis of site-specifically labeled RNA oligonucleotides for nuclear magnetic resonance (NMR) spectroscopy studies. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose, making it a suitable phosphoramidite (B1245037) precursor for solid-phase RNA synthesis.

Experimental Workflow:

The general workflow for utilizing this compound in RNA synthesis is as follows:

-

Phosphoramidite Synthesis: The 5'-hydroxyl group of this compound is first protected with a dimethoxytrityl (DMT) group. The resulting compound is then phosphitylated to yield the corresponding phosphoramidite.

-

Solid-Phase RNA Synthesis: The labeled phosphoramidite is incorporated at specific positions within an RNA sequence using an automated solid-phase synthesizer.

-

Deprotection and Purification: Following synthesis, the RNA is cleaved from the solid support, and all protecting groups, including the isopropylidene group, are removed. The fully deprotected, labeled RNA is then purified, typically by HPLC.

-

NMR Spectroscopy: The purified 13C-labeled RNA is used in NMR experiments to study its structure, dynamics, and interactions with proteins or other molecules. The 13C labels provide crucial spectroscopic markers that help to resolve spectral overlap and facilitate resonance assignment.

Logical Workflow for Labeled RNA Synthesis

Caption: Workflow for the synthesis and application of 13C-labeled RNA.

Internal Standard for Mass Spectrometry-Based Quantification

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry. This compound can serve as an ideal internal standard for the accurate quantification of its unlabeled counterpart or related protected nucleosides in complex biological or chemical matrices.

Principle:

The labeled standard is spiked into a sample at a known concentration before sample preparation and analysis. Since the labeled and unlabeled compounds have identical chemical and physical properties, they co-elute during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer. The ratio of the signal from the unlabeled analyte to the labeled internal standard is used to calculate the precise concentration of the analyte, correcting for variations in sample recovery and instrument response.

Table 1: Mass Spectrometry Properties

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| 2',3'-O-Isopropylideneadenosine | C₁₃H₁₇N₅O₄ | 307.1284 |

| This compound | ¹³C₅C₈H₁₇N₅O₄ | 312.1452 |

Experimental Protocol for Quantification:

-

Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled 2',3'-O-Isopropylideneadenosine and a fixed concentration of this compound.

-

Sample Preparation: Spike the unknown samples with the same fixed concentration of the 13C5-labeled internal standard.

-

LC-MS/MS Analysis: Analyze the calibration standards and samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Monitor specific precursor-to-product ion transitions for both the labeled and unlabeled compounds.

-

Data Analysis: Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use the linear regression of the standard curve to determine the concentration of the analyte in the unknown samples.

Signaling Pathway of a Hypothetical Adenosine Kinase

Caption: Hypothetical metabolic pathway involving adenosine kinase.

Tracer for Metabolic Flux Analysis

While the unprotected form, Adenosine-13C5, is more commonly used for metabolic flux analysis (MFA), the protected version could be employed in specialized scenarios. For instance, it could be used to study the cellular uptake and metabolism of protected nucleosides, which is relevant in the context of prodrug activation. In such studies, cells would be incubated with this compound, and the incorporation of the 13C label into downstream metabolites would be monitored over time by mass spectrometry or NMR.

Experimental Design Considerations:

-

Cell Permeability: The ability of the protected nucleoside to cross the cell membrane must be established.

-

Deprotection Mechanism: The intracellular mechanism and rate of removal of the isopropylidene group would need to be characterized to understand the release of the labeled adenosine.

-

Metabolic Labeling: The incorporation of the 13C5-ribose moiety into various metabolic pools, such as ATP, RNA, and other nucleotides, would be quantified.

Table 2: Potential Labeled Metabolites in a Tracer Study

| Labeled Metabolite | Expected Mass Shift | Analytical Technique |

| Adenosine-13C5 | +5 Da | LC-MS, NMR |

| AMP-13C5 | +5 Da | LC-MS, NMR |

| ADP-13C5 | +5 Da | LC-MS, NMR |

| ATP-13C5 | +5 Da | LC-MS, NMR |

| RNA (containing Adenosine-13C5) | +5 Da per labeled residue | LC-MS/MS after digestion, NMR |

Conclusion

This compound is a highly specialized chemical tool with significant potential in cutting-edge research. Its primary utility as a precursor for the synthesis of isotopically labeled RNA for NMR studies is well-established in principle. Furthermore, its application as an internal standard in mass spectrometry offers a robust method for accurate quantification. While its use in metabolic flux analysis is more niche, it presents an opportunity to investigate the metabolism of protected nucleosides. The detailed methodologies and data considerations provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this powerful isotopic label in their scientific endeavors.

An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5: Structure, Properties, and Applications in Platelet Activation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 2',3'-O-Isopropylideneadenosine-13C5, a key isotopically labeled intermediate used in the study of purinergic signaling and platelet activation. This document details its physicochemical characteristics, provides plausible experimental protocols for its synthesis and analysis, and explores its role in elucidating the signaling pathways of P2Y receptors.

Chemical Structure and Properties

This compound is a protected ribonucleoside, where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. The "-13C5" designation indicates that the five carbon atoms of the ribose moiety are replaced with the stable isotope carbon-13. This isotopic labeling makes it a valuable tool for tracing the metabolic fate of the ribose component in various biochemical assays, particularly those involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The foundational structure, 2',3'-O-Isopropylideneadenosine, is a well-characterized compound. Its properties are summarized in the table below. The properties of the 13C5-labeled analog are expected to be nearly identical, with a notable difference in molecular weight due to the isotopic enrichment.

Table 1: Physicochemical Properties of 2',3'-O-Isopropylideneadenosine

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₇N₅O₄ | [1][2] |

| Molecular Weight (unlabeled) | 307.31 g/mol | [1][2] |

| Molecular Weight (13C5) | 312.30 g/mol (calculated) | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 221-222 °C | [1][2] |

| Optical Activity [α]20/D | -98.5° (c = 1 in dioxane) | [3] |

| CAS Number (unlabeled) | 362-75-4 | [1][2] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [2] |

Experimental Protocols

Plausible Synthesis of this compound

A common method for the synthesis of 2',3'-O-isopropylidene-protected nucleosides involves the acid-catalyzed reaction of the nucleoside with acetone (B3395972) or a related acetal.[4] The synthesis of the 13C5-labeled compound would start from commercially available Adenosine-(ribose-13C5).

Materials:

-

Adenosine-(ribose-13C5)

-

Anhydrous Acetone

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)

Procedure:

-

Suspend Adenosine-(ribose-13C5) in anhydrous acetone.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of the unlabeled compound. The characteristic signals include the protons of the adenine (B156593) base, the ribose sugar, and the methyl groups of the isopropylidene protecting group.

-

¹³C NMR: The carbon-13 NMR spectrum will show five enriched signals corresponding to the ribose carbons, providing a clear signature of the isotopic labeling.[5] The chemical shifts will be comparable to the unlabeled compound, but the signal intensities for the ribose carbons will be significantly enhanced.

Mass Spectrometry (MS):

Mass spectrometry is a key technique for confirming the incorporation of the 13C isotopes. The molecular ion peak in the mass spectrum of this compound will be shifted by +5 mass units compared to the unlabeled compound.

Application in Platelet Activation Studies

This compound serves as a crucial intermediate in the synthesis of Adenosine-5'-diphosphate-(ribose-13C5) (ADP-13C5). ADP is a key agonist in platelet activation, and the isotopically labeled version allows for detailed studies of its interaction with platelet P2Y receptors and its subsequent metabolic fate.

Experimental Workflow: From Intermediate to Platelet Agonist

The following diagram illustrates the general workflow from the synthesis of the protected intermediate to its use in platelet aggregation assays.

Platelet Aggregation Assay Protocol

This protocol outlines the use of the synthesized ADP-13C5 in a light transmission aggregometry (LTA) assay.[6][7]

Materials:

-

Freshly drawn human blood in sodium citrate (B86180) tubes

-

ADP-(ribose-13C5) stock solution

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Aggregometer

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.[8][9]

-

Instrument Calibration: Calibrate the aggregometer using PRP (0% transmission) and PPP (100% transmission).

-

Aggregation Measurement: Add a standardized volume of PRP to a cuvette with a stir bar and place it in the aggregometer. After a baseline reading is established, add a specific concentration of ADP-13C5 to induce aggregation.

-

Data Analysis: Monitor the change in light transmission over time. The extent of platelet aggregation is proportional to the increase in light transmission.[10][11]

Signaling Pathways in Platelet Activation

ADP initiates platelet activation by binding to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[12][13] ATP, which can be formed from ADP, can also activate the P2X1 ion channel. The signaling cascades triggered by these receptors are crucial for hemostasis and thrombosis.

P2Y1 and P2Y12 Receptor Signaling

The following diagram illustrates the distinct and synergistic signaling pathways initiated by ADP binding to P2Y1 and P2Y12 receptors.

Role of the P2X1 Receptor

ATP, present in the dense granules of platelets and released upon activation, can stimulate the P2X1 receptor, a ligand-gated ion channel. This leads to a rapid influx of Ca²⁺, which contributes to platelet shape change and amplifies the aggregation response initiated by other agonists.[12]

Conclusion

This compound is a valuable synthetic intermediate for the preparation of isotopically labeled ADP. The use of ADP-13C5 in conjunction with modern analytical techniques provides a powerful approach to dissect the complex signaling pathways involved in platelet activation. This technical guide serves as a foundational resource for researchers in the fields of hematology, pharmacology, and drug development who are investigating purinergic signaling and its role in health and disease.

References

- 1. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]

- 2. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 3. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 4. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. specialtymedtraining.com [specialtymedtraining.com]

- 9. haemochrom.de [haemochrom.de]

- 10. helena.com [helena.com]

- 11. biodatacorp.com [biodatacorp.com]

- 12. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Isopropylidene Protecting Group in RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology, enabling the development of RNA-based therapeutics, diagnostics, and research tools. A critical aspect of this synthesis is the strategic use of protecting groups to mask reactive functional groups and direct the formation of the desired phosphodiester linkages. Among the various protecting groups, the isopropylidene group, which forms a cyclic acetal (B89532) with the 2' and 3'-hydroxyls of ribonucleosides, plays a significant, albeit specialized, role. This technical guide provides an in-depth analysis of the function of the 2',3'-O-isopropylidene protecting group in RNA-related synthesis, detailing its application, the relevant chemical principles, and its position relative to more mainstream protecting groups used in solid-phase RNA synthesis.

Introduction to Protecting Groups in RNA Synthesis

The synthesis of RNA oligonucleotides is a complex process that requires the sequential coupling of ribonucleoside phosphoramidites to a growing chain on a solid support.[1] The presence of the 2'-hydroxyl group in ribonucleosides, absent in deoxyribonucleosides, introduces a significant synthetic challenge. This hydroxyl group must be protected during the synthesis to prevent unwanted side reactions, such as chain branching and cleavage.[2][3] The choice of the 2'-hydroxyl protecting group is therefore a critical determinant of the success of RNA synthesis, influencing coupling efficiency, deprotection strategies, and the overall purity of the final product.[4]

The 2',3'-O-Isopropylidene Group: A Diol Protecting Strategy

The isopropylidene group is an acetal-based protecting group that simultaneously protects the cis-diol of the 2'- and 3'-hydroxyls of a ribonucleoside. This is typically achieved by reacting the ribonucleoside with 2,2-dimethoxypropane (B42991) or acetone (B3395972) under acidic conditions. The resulting 2',3'-O-isopropylidene ribonucleoside is a rigid, five-membered ring structure.

Core Function: A Bulwark for the Ribose Diol

The primary function of the 2',3'-O-isopropylidene group is to mask the nucleophilicity of the 2'- and 3'-hydroxyls. This protection is essential when chemical modifications are intended for other parts of the nucleoside, such as the 5'-hydroxyl or the nucleobase itself. By protecting the 2' and 3' positions, the isopropylidene group ensures that these hydroxyls do not interfere with reactions like phosphorylation, acylation, or alkylation at other sites.

Application in Solution-Phase Synthesis of Nucleoside Analogs

The 2',3'-O-isopropylidene group has found its primary utility in the solution-phase synthesis of modified ribonucleosides, which are valuable as antiviral and anticancer agents. In this context, the isopropylidene-protected ribonucleoside serves as a key intermediate for a variety of chemical transformations. Once the desired modifications are complete, the isopropylidene group can be removed under acidic conditions to yield the final product.

The Isopropylidene Group in the Context of Solid-Phase RNA Synthesis: A Roadblock to Mainstream Use

While effective for the synthesis of single, modified nucleosides in solution, the 2',3'-O-isopropylidene group is generally not employed in the routine solid-phase synthesis of RNA oligonucleotides. This is due to a fundamental incompatibility with the standard phosphoramidite (B1245037) chemistry workflow.

The solid-phase synthesis of RNA involves a cyclical process of:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with a mild acid.

-

Coupling: Reaction of the free 5'-hydroxyl with an activated phosphoramidite.

-

Capping: Acetylation of any unreacted 5'-hydroxyls.

-

Oxidation: Conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester.

The acid-labile nature of the isopropylidene group makes it unstable to the repeated acidic conditions required for DMT removal in each cycle of the synthesis. Premature deprotection of the 2',3'-diols would expose the hydroxyl groups, leading to undesired side reactions and failure of the synthesis.

Furthermore, the final deprotection of the synthesized RNA oligonucleotide typically involves treatment with a strong base (e.g., aqueous ammonia (B1221849) or methylamine) to remove the protecting groups from the nucleobases and the phosphate backbone. While the isopropylidene group is generally stable to basic conditions, its removal requires a separate acidic step, which can complicate the overall deprotection strategy and potentially harm the integrity of the RNA chain.

Comparative Analysis with Mainstream 2'-Hydroxyl Protecting Groups

The limitations of the isopropylidene group in solid-phase synthesis are best understood by comparing it to the more commonly used 2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).

| Protecting Group | Type | Stability to Acid (Detritylation) | Stability to Base (Nucleobase Deprotection) | Deprotection Conditions | Key Advantages in Solid-Phase Synthesis | Key Disadvantages in Solid-Phase Synthesis |

| 2',3'-O-Isopropylidene | Acetal | Low | High | Acidic (e.g., acetic acid) | Protects both 2' and 3'-OH simultaneously | Incompatible with standard detritylation steps; requires a separate deprotection step. |

| TBDMS | Silyl Ether | High | Moderate | Fluoride ions (e.g., TBAF) | Well-established; good stability. | Can migrate between 2' and 3' positions; steric bulk can reduce coupling efficiency.[2] |

| TOM | Acetal-Silyl Ether Hybrid | High | High | Fluoride ions (e.g., TBAF) | High coupling efficiency due to reduced steric hindrance; no 2'-3' migration.[4][5][6] | Higher cost compared to TBDMS. |

Experimental Protocols

General Protocol for the Synthesis of 2',3'-O-Isopropylideneadenosine

This protocol describes a typical solution-phase synthesis of a 2',3'-O-isopropylidene-protected ribonucleoside.

Materials:

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous acetone

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Suspend adenosine in anhydrous acetone.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding solid sodium bicarbonate and stir for 30 minutes.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a DCM:MeOH gradient to yield 2',3'-O-isopropylideneadenosine.

General Protocol for the Deprotection of the Isopropylidene Group

Materials:

-

2',3'-O-Isopropylidene-protected ribonucleoside

-

Aqueous acetic acid (e.g., 80%)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve the 2',3'-O-isopropylidene-protected ribonucleoside in aqueous acetic acid.

-

Stir the reaction at room temperature or with gentle heating until deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the deprotected ribonucleoside as needed.

Visualizing the Workflow and Chemical Logic

Diagram: Synthesis of 2',3'-O-Isopropylideneadenosine

Caption: Protection of the 2',3'-diol of adenosine.

Diagram: Standard Solid-Phase RNA Synthesis Cycle

Caption: The four-step cycle of solid-phase RNA synthesis.

Diagram: The Incompatibility of Isopropylidene Protection

Caption: Acid-lability of the isopropylidene group leads to failure in solid-phase synthesis.

Conclusion

The 2',3'-O-isopropylidene protecting group serves as a robust and efficient tool for the simultaneous protection of the 2'- and 3'-hydroxyls of ribonucleosides in solution-phase synthesis. Its primary application lies in the preparation of modified nucleoside analogs, where it enables selective chemical transformations at other positions of the molecule. However, its inherent acid lability renders it unsuitable for standard solid-phase RNA oligonucleotide synthesis protocols, which rely on repeated acidic steps for 5'-deprotection. For researchers engaged in the synthesis of RNA oligonucleotides, more stable 2'-hydroxyl protecting groups such as TBDMS and TOM are the industry standards, offering the necessary orthogonality for successful chain elongation. Understanding the chemical properties and limitations of various protecting groups, including the isopropylidene group, is paramount for the strategic design and execution of successful RNA synthesis campaigns.

References

The Carbon-5 Advantage: A Technical Guide to ¹³C₅ Stable Isotope Labeling in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

The intricate network of metabolic pathways that sustain life, and can be dysregulated in disease, demands sophisticated tools for its elucidation. Stable isotope labeling, particularly with molecules enriched with Carbon-13 at five positions (¹³C₅), has emerged as a powerful technique to trace the fate of key metabolites and quantify metabolic fluxes with high precision. This in-depth technical guide explores the core advantages of using ¹³C₅ stable isotope tracers, providing detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic and experimental workflows.

Core Principles and Advantages of ¹³C₅ Labeling

Stable isotope tracing involves introducing a non-radioactive, heavy isotope-labeled substrate into a biological system and tracking its incorporation into downstream metabolites.[1] The use of ¹³C₅-labeled compounds, such as ¹³C₅-glutamine, ¹³C₅-methionine, and ¹³C₅-ribose, offers distinct advantages in metabolic research:

-

Enhanced Resolution of Key Metabolic Pathways: The five labeled carbons in these tracers provide a robust signature that can be tracked through complex metabolic networks, offering a clearer picture of pathway activity compared to tracers with fewer labeled atoms. For instance, [U-¹³C₅]glutamine is the preferred isotopic tracer for in-depth analysis of the tricarboxylic acid (TCA) cycle.[2][3]

-

Precise Flux Quantification: The distinct mass shifts imparted by the incorporation of five ¹³C atoms allow for accurate determination of mass isotopomer distributions (MIDs). This data is fundamental for metabolic flux analysis (MFA), a computational method used to calculate the rates of intracellular metabolic reactions.[1][4]

-

Versatility in Tracing Diverse Metabolic Fates: ¹³C₅-labeled precursors can be used to investigate a wide range of metabolic processes, including amino acid metabolism, nucleotide synthesis, and the S-adenosylmethionine (SAM) cycle, providing a comprehensive view of cellular metabolism.

Featured ¹³C₅-Labeled Tracers and Their Applications

¹³C₅-Glutamine: A Workhorse for Central Carbon Metabolism

Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, making it a key target for metabolic investigation.[5][6] L-Glutamine-¹³C₅, where all five carbon atoms are labeled, is a widely used tracer to dissect the complexities of glutamine metabolism.[5]

Key Applications:

-

Tricarboxylic Acid (TCA) Cycle Analysis: ¹³C₅-glutamine directly feeds into the TCA cycle via anaplerosis, making it an excellent tool to quantify fluxes within this central metabolic hub.[2][3]

-

Reductive Carboxylation: This tracer can elucidate the "reverse" TCA cycle activity, a significant pathway for lipid biosynthesis in some cancer cells.[5]

-

Amino Acid and Nucleotide Synthesis: The carbon backbone of glutamine is a precursor for the synthesis of other amino acids and nucleotides, and ¹³C₅-glutamine tracing can quantify these biosynthetic fluxes.[7]

Quantitative Data Presentation:

The following table summarizes exemplary mass isotopomer distribution (MID) data for TCA cycle intermediates in cancer cells labeled with [U-¹³C₅]glutamine. The M+n notation indicates the mass isotopologue with 'n' ¹³C atoms incorporated.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Citrate | 20.5 | 5.1 | 10.2 | 8.3 | 35.7 | 20.2 |

| α-Ketoglutarate | 15.3 | 4.2 | 8.9 | 6.1 | 10.5 | 55.0 |

| Succinate | 25.1 | 6.8 | 12.5 | 9.9 | 45.7 | 0.0 |

| Malate | 30.7 | 8.1 | 15.3 | 12.4 | 33.5 | 0.0 |

| Aspartate | 32.4 | 8.9 | 16.1 | 13.0 | 29.6 | 0.0 |

This is representative data and will vary depending on the cell line, experimental conditions, and labeling duration.

¹³C₅-Methionine: Unraveling the SAM Cycle and Beyond

L-Methionine is an essential amino acid crucial for protein synthesis and as the precursor for the universal methyl donor, S-adenosylmethionine (SAM). ¹³C₅-L-Methionine allows researchers to trace the metabolic fate of methionine's carbon skeleton.

Key Applications:

-

SAM Cycle Dynamics: Tracing the incorporation of ¹³C₅ into SAM and its metabolites provides insights into the activity of the methylation cycle, which is vital for epigenetic regulation and biosynthesis.

-

Transsulfuration Pathway: The flow of labeled carbons from methionine to cysteine can be monitored to assess the activity of the transsulfuration pathway.

¹³C₅-Ribose: Illuminating Nucleotide Synthesis and the Pentose Phosphate Pathway

Ribose is a fundamental component of nucleotides and nucleic acids. D-Ribose (U-¹³C₅) is a valuable tracer for studying the synthesis of these essential biomolecules.[8]

Key Applications:

-

De Novo and Salvage Nucleotide Synthesis: ¹³C₅-ribose can be used to differentiate and quantify the contributions of de novo and salvage pathways to the cellular nucleotide pool.

-

Pentose Phosphate Pathway (PPP) Activity: The labeling patterns in ribose-5-phosphate (B1218738) and other PPP intermediates can be analyzed to determine the flux through this pathway, which is critical for producing NADPH and nucleotide precursors.[9]

Experimental Protocols

A successful ¹³C stable isotope labeling experiment requires meticulous attention to detail at every stage, from cell culture to data analysis. Below are detailed methodologies for a typical ¹³C₅-glutamine labeling experiment in mammalian cells.

Protocol 1: In Vitro ¹³C₅-Glutamine Labeling of Adherent Mammalian Cells

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM)

-

Glutamine-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Glutamine-¹³C₅

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Liquid nitrogen

-

-80°C methanol (B129727)

-

Cell scraper, pre-chilled

-

Microcentrifuge tubes, pre-chilled

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of labeling.

-

Media Preparation: Prepare the ¹³C₅-glutamine tracer medium by supplementing glutamine-free DMEM with 10% dFBS and the desired concentration of L-Glutamine-¹³C₅ (typically 2-4 mM).[10] Warm the medium to 37°C.

-

Media Switch: On the day of the experiment, aspirate the standard growth medium and wash the cells once with pre-warmed PBS.

-

Isotopic Labeling: Add the pre-warmed ¹³C₅-glutamine tracer medium to the cells and incubate for the desired duration. For steady-state analysis, this is typically 24 hours or until labeling in key downstream metabolites has plateaued.

-

Metabolic Quenching: To halt all enzymatic activity instantaneously, rapidly aspirate the labeling medium and immediately place the culture plate on liquid nitrogen.[11][12]

-

Metabolite Extraction:

-

Sample Clarification:

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at high speed (>13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[11]

-

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

-

Storage: Store the metabolite extracts at -80°C until analysis. For analysis, the extract can be dried using a vacuum concentrator.

Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the mass isotopomer distribution of central carbon metabolites.[13][14]

Sample Preparation (Derivatization):

Due to their polar nature, many metabolites require derivatization to increase their volatility for GC-MS analysis. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

GC-MS Parameters (General):

-

Column: A mid-polarity column such as a DB-5ms is commonly used.[13]

-

Inlet Temperature: 250-280°C.[13]

-

Carrier Gas: Helium at a constant flow rate.[13]

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized metabolites.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

-

Acquisition Mode: Full scan mode to obtain mass isotopomer distributions.[13]

Note: Specific parameters will need to be optimized for the instrument and the metabolites of interest.

Mandatory Visualizations

Signaling Pathway and Metabolic Response

The following diagram illustrates how signaling pathway activation (e.g., through the PI3K/Akt pathway) can lead to metabolic reprogramming, which can be investigated using ¹³C₅ stable isotope tracers.

Signaling cascade leading to increased glutamine metabolism.

Experimental Workflow for ¹³C₅ Metabolic Flux Analysis

This diagram outlines the key steps involved in a typical ¹³C Metabolic Flux Analysis (MFA) experiment.

General workflow for a ¹³C metabolic flux analysis experiment.

Conclusion

The use of ¹³C₅ stable isotope labeling offers a powerful and precise approach to unravel the complexities of cellular metabolism. By providing a detailed view of metabolic fluxes, these tracers are invaluable tools for basic research, disease mechanism elucidation, and drug development. The methodologies and data presented in this guide serve as a comprehensive resource for researchers looking to leverage the advantages of ¹³C₅ labeling in their metabolic studies. Careful experimental design, execution, and data analysis are paramount to obtaining high-quality, reproducible results that will advance our understanding of the intricate metabolic landscape of biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. Research Portal [scholarship.miami.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]

2',3'-O-Isopropylideneadenosine-13C5 supplier and purity information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the supplier, purity, and analytical methodologies related to 2',3'-O-Isopropylideneadenosine-¹³C₅. This isotopically labeled nucleoside analog is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Supplier and Product Information

The isotopically labeled compound of interest, 2',3'-O-Isopropylideneadenosine-¹³C₅, is available through LGC Standards, supplied by Toronto Research Chemicals (TRC).

| Parameter | Information |

| Compound Name | 2',3'-Isopropylidene Adenosine-¹³C₅ |

| Supplier | LGC Standards (Toronto Research Chemicals) |

| Product Code | TRC-I824677 |

| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ |

| Molecular Weight | 312.27 |

| Synonyms | 2',3'-O-(1-Methylethylidene)adenosine-¹³C₅, NSC 29413-¹³C₅ |

Purity and Analytical Data

Based on the information available for analogous stable isotope-labeled compounds from Toronto Research Chemicals distributed by LGC Standards, the following purity specifications can be expected. A detailed Certificate of Analysis (CoA) for a specific lot should be requested from the supplier for precise data.

| Analytical Method | Specification |

| High-Performance Liquid Chromatography (HPLC) | >95% |

| Nuclear Magnetic Resonance (NMR) | Conforms to structure |

| Mass Spectrometry (MS) | Consistent with isotopic enrichment |

Note: While a specific Certificate of Analysis for TRC-I824677 was not publicly available at the time of this writing, LGC Standards consistently provides high-purity reference materials with detailed analytical data. It is standard practice to request the lot-specific CoA upon inquiry or purchase.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2',3'-O-Isopropylideneadenosine-¹³C₅ are proprietary to the manufacturer. However, based on established organic synthesis principles for nucleoside analogs, a representative synthetic workflow and a standard analytical procedure for purity determination are outlined below.

Representative Synthetic Pathway

The synthesis of isotopically labeled nucleosides often involves the use of a labeled precursor. In the case of 2',3'-O-Isopropylideneadenosine-¹³C₅, a plausible synthetic route would start from ¹³C-labeled ribose.

Purity Determination Workflow

The purity of the final compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

Supplier Selection Logic

For researchers and drug development professionals, the selection of a chemical supplier is a critical step. The following diagram illustrates a logical approach to selecting a supplier for a specialized compound like 2',3'-O-Isopropylideneadenosine-¹³C₅.

CAS number and molecular weight of 2',3'-O-Isopropylideneadenosine-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2',3'-O-Isopropylideneadenosine-13C5, a crucial isotopically labeled intermediate in nucleoside chemistry. This document details its chemical properties, a representative synthesis protocol, and its application in studying adenosine (B11128) receptor-mediated signaling pathways.

Core Compound Data

This compound is the isotopically labeled form of 2',3'-O-Isopropylideneadenosine, where five carbon atoms in the adenosine moiety are replaced with the carbon-13 isotope. This labeling is invaluable for tracer studies in metabolic research and drug development.

| Parameter | Value | Reference |

| Compound Name | This compound | |

| CAS Number | Not available | |

| Molecular Formula | C₈[¹³C]₅H₁₇N₅O₄ | |

| Molecular Weight | 312.33 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [2] |

| Storage | Room temperature, in a dry and dark place, sealed | [2] |

For the unlabeled compound, 2',3'-O-Isopropylideneadenosine, the following data is available:

| Parameter | Value | Reference |

| Compound Name | 2',3'-O-Isopropylideneadenosine | |

| CAS Number | 362-75-4 | [3][4] |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [3][5] |

| Molecular Weight | 307.31 g/mol | [3][4] |

| Melting Point | 221-222 °C | [3] |

Experimental Protocols

Synthesis of 2',3'-O-Isopropylideneadenosine

The following is a representative protocol for the synthesis of 2',3'-O-Isopropylideneadenosine, which serves as a precursor for the synthesis of the 13C5-labeled analog. The synthesis of the labeled compound would start from commercially available Adenosine-13C5.

Materials:

-

Adenosine

-

p-Toluenesulfonic acid monohydrate

-

Methanol

-

Anhydrous potassium carbonate

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (Argon), a mixture of adenosine, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is prepared.

-

The mixture is warmed on a steam bath with occasional swirling until a homogeneous solution is obtained.

-

Additional 2,2-dimethoxypropane and cyclohexane are added, and the flask is fitted with a distillation head.

-

The mixture is heated to reflux, and the azeotropes of acetone–cyclohexane and methanol–cyclohexane are slowly removed by distillation.

-

After cooling to room temperature, anhydrous potassium carbonate is added to neutralize the acid catalyst, and the mixture is stirred until the color abates.

-

Volatile materials are removed under reduced pressure.

-

The residue is purified by fractional distillation under vacuum or by column chromatography to yield 2',3'-O-Isopropylideneadenosine as a white crystalline powder.

This procedure is adapted from a general method for the isopropylidenation of diols.[6]

Role in Signaling Pathways

2',3'-O-Isopropylideneadenosine and its isotopically labeled analogs are valuable tools for studying adenosine receptor signaling.[3] Adenosine receptors, particularly the A2A subtype, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes.

Adenosine A2A Receptor Signaling Pathway

Activation of the Adenosine A2A receptor initiates a signal transduction cascade that primarily involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2]

Caption: Adenosine A2A Receptor Signaling Pathway.

This pathway is a key target for drug development in areas such as inflammation, neurodegenerative diseases, and cancer immunotherapy. The use of isotopically labeled compounds like this compound allows for precise tracking of metabolic fates and receptor engagement in these complex systems.

References

- 1. aurora-biotech.com [aurora-biotech.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]

- 4. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 5. 2',3'-Isopropylideneadenosine | C13H17N5O4 | CID 67762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Safe Handling and Application of 13C Labeled Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 13C labeled nucleosides. It is intended for laboratory personnel engaged in research and development who utilize these compounds for applications such as metabolic flux analysis, quantitative mass spectrometry, and NMR-based structural biology. The focus is on ensuring personnel safety and maintaining the integrity of the isotopically labeled materials.

Core Safety Principles and Hazard Identification

Carbon-13 (13C) is a non-radioactive, stable isotope of carbon.[1][2] Consequently, 13C labeled nucleosides do not pose a radiological hazard. The primary risks associated with these compounds are chemical in nature and are identical to those of their unlabeled (12C) counterparts.[2] All handling procedures should be based on the chemical hazards of the parent nucleoside.

Before beginning any work, it is mandatory to review the Safety Data Sheet (SDS) for the specific nucleoside being used.[3] The SDS contains critical information regarding hazards, protective measures, and emergency responses.[3]

General Hazard Summary for Nucleoside Compounds: While most nucleosides are not classified as highly hazardous, they should be handled with care as their toxicological properties may not be fully investigated.[4]

| Hazard Type | Description | Recommended Precautions |

| Contact Hazard | May cause skin and eye irritation upon direct contact.[4] | Wear appropriate Personal Protective Equipment (PPE), including lab coats, nitrile gloves, and safety goggles.[5][6] |

| Inhalation Hazard | Inhalation of powdered forms can lead to respiratory tract irritation.[4] | Handle in a well-ventilated area or a chemical fume hood to minimize dust generation and accumulation.[4][7] |

| Ingestion Hazard | May cause irritation of the digestive tract if ingested.[4] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[7] |

Receiving, Storage, and Handling Workflow

Proper handling from receipt to disposal is crucial for both safety and maintaining the chemical and isotopic purity of the compounds.

General Handling and Storage Workflow

The following diagram outlines the standard lifecycle of a 13C labeled nucleoside within a laboratory setting, emphasizing key safety and control points.

Caption: General workflow for 13C labeled nucleosides from procurement to disposal.

Storage Conditions

Proper storage is essential to prevent degradation and maintain isotopic enrichment. Always consult the manufacturer's certificate of analysis for specific recommendations.[8]

| Form | Recommended Storage Conditions | Rationale |

| Solid (Neat) Powder | Store at -20°C in a tightly sealed container with a desiccant. Protect from light using amber vials. | Prevents degradation from moisture, temperature fluctuations, and light. |

| Stock Solutions | Store at -20°C in tightly sealed, light-protected vials. Stability can be for several months.[8] | Minimizes solvent evaporation and chemical degradation.[8] |

| Working Solutions | Prepare fresh daily if possible. Short-term storage (up to 2 weeks) may be acceptable under refrigeration, but stability should be verified.[8] | Working solutions are often at lower concentrations and may be less stable.[8] |

Experimental Protocols: Metabolic Labeling

13C labeled nucleosides are frequently used to trace metabolic pathways.[9] The following is a detailed, generalized protocol for a cell culture-based metabolic labeling experiment.

Experimental Workflow Diagram

This diagram illustrates the key steps and decision points in a typical metabolic labeling experiment designed for mass spectrometry analysis.

Caption: Step-by-step workflow for a 13C metabolic labeling experiment.

Detailed Methodology

Objective: To trace the incorporation of a 13C labeled nucleoside (e.g., [U-13C5]Adenosine) into the cellular nucleotide pool.

Materials:

-

HEK293 cells (or other cell line of interest)

-

DMEM media deficient in the nucleoside to be tested

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-13C5]Adenosine solid

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Quenching solution: 80% Methanol (B129727) (-80°C)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Plate HEK293 cells in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment.

-

Media Preparation: Prepare the labeling medium by supplementing nucleoside-free DMEM with 10% dFBS and the desired concentration of [U-13C5]Adenosine.

-

Initiate Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cell monolayer once with 2 mL of ice-cold PBS.

-

Aspirate the PBS and immediately add 1 mL of the pre-warmed 13C-labeling medium.

-

Return plates to the incubator (37°C, 5% CO2) for the desired time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Quenching and Extraction:

-

At each time point, remove the plate from the incubator and place it on dry ice.

-

Aspirate the labeling medium.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.

-

Scrape the cells in the cold methanol and transfer the slurry to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at max speed for 10 minutes at 4°C.

-

-

Sample Preparation for Analysis:

-

Transfer the supernatant, which contains the metabolites, to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

-

LC-MS/MS Analysis: Analyze the samples to measure the mass isotopomer distributions of the targeted nucleotides (e.g., ATP, ADP, AMP), quantifying the incorporation of the 13C label over time.

Application: Tracing Nucleotide Metabolism

13C labeled nucleosides are invaluable for mapping the flow of carbon atoms through metabolic networks like the purine (B94841) synthesis pathway.[10][11][12][13]

De Novo Purine Synthesis Pathway

The diagram below illustrates the de novo synthesis pathway for purine nucleotides, starting from Ribose-5-Phosphate.[10][11] A 13C labeled precursor, such as labeled glycine (B1666218) or the ribose itself, can be used to trace the synthesis of Inosine Monophosphate (IMP), which is the precursor to both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP).[10][11][14]

References

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. gz-supplies.com [gz-supplies.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. nationallaboratorysales.com [nationallaboratorysales.com]

- 6. culturecollections.org.uk [culturecollections.org.uk]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. benchchem.com [benchchem.com]

- 9. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. Nucleotide Metabolism | Mechanism, Pathway & End Product | Study.com [study.com]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2',3'-O-Isopropylideneadenosine-13C5 in DMSO and other solvents

An In-depth Technical Guide on the Solubility of 2',3'-O-Isopropylideneadenosine-13C5

This technical guide provides a comprehensive overview of the solubility of 2',3'-O-Isopropylideneadenosine, with a focus on its isotopically labeled form, this compound. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide covers solubility in various solvents, experimental protocols for solubility determination, and relevant biological pathways and experimental workflows.

Introduction to 2',3'-O-Isopropylideneadenosine

2',3'-O-Isopropylideneadenosine is a derivative of adenosine (B11128), a fundamental purine (B94841) nucleoside. The isopropylidene group serves as a protecting group for the 2' and 3' hydroxyl groups of the ribose moiety, making it a key intermediate in the synthesis of various adenosine analogs.[1][2] These analogs are explored for their therapeutic potential, often acting as vasodilators and in some cases, inhibiting cancer progression.[3] The 13C5 isotopically labeled version is particularly valuable in metabolic flux analysis (MFA) and other tracer studies to elucidate biochemical pathways and cellular metabolism.[4][5]

Solubility Profile

Data Presentation: Solubility of 2',3'-O-Isopropylideneadenosine

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | ≥ 100 mg/mL[3] | 325.40 mM[3] | Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent capable of dissolving a wide array of organic materials.[6] |

| DMSO | Slightly Soluble[1] | - | Qualitative assessment. |

| Dioxane | Slightly Soluble[1] | - | Qualitative assessment. |

| Methanol | Slightly Soluble[1] | - | Qualitative assessment. |

Note: The related parent compound, adenosine, has a reported solubility in DMSO of approximately 20 mg/mL and in PBS (pH 7.2) of about 10 mg/mL.[7]

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility is critical for designing experiments. Below is a generalized protocol for determining the solubility of a compound like this compound, based on common laboratory techniques.

Protocol: Solubility Assessment using Nuclear Magnetic Resonance (NMR)

This method is suitable for determining the solubility of small organic molecules ("fragments") in solvents like DMSO.[8]

-

Preparation of Stock Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the compound in a known volume of high-purity DMSO-d6 (deuterated DMSO for NMR) to create a high-concentration stock solution (e.g., 100 mM).

-

Vortex or sonicate the solution to ensure maximum dissolution.

-

Allow the solution to equilibrate, typically overnight at room temperature.[8]

-

-

Preparation of Diluted Solutions:

-

From the stock solution, prepare a series of dilutions with known concentrations (e.g., 1 mM) in DMSO-d6.[8]

-

-

NMR Analysis:

-

Acquire a proton (¹H) NMR spectrum for each diluted sample.[8]

-

The presence and integration of characteristic peaks of the compound confirm its dissolution at that concentration.

-

For the high-concentration stock, visual inspection for any undissolved particulate matter is crucial. Centrifugation can be used to pellet any undissolved solid. The supernatant can then be analyzed by NMR to determine the concentration of the dissolved compound, thereby establishing the saturation solubility.

-

-

Data Interpretation:

-

The highest concentration at which the compound remains fully dissolved is considered its solubility under the tested conditions. The chemical structure and purity can also be confirmed from the NMR spectrum.[8]

-

Biological Context: Adenosine Signaling Pathways

Adenosine and its derivatives exert their biological effects primarily through interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3.[9] The signaling cascades initiated by these receptors are crucial in various physiological processes, including inflammation, fibrosis, and neurotransmission.[10][11] 2',3'-O-Isopropylideneadenosine, as an adenosine analog, is studied in the context of these pathways.

Caption: Adenosine A2A/A2B receptor signaling pathway.

This diagram illustrates the activation of A2A and A2B adenosine receptors, which are coupled to a stimulatory G-protein (Gs).[9][12] This activation stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[13] The rise in intracellular cAMP activates Protein Kinase A (PKA) and other downstream targets, leading to various cellular responses.[10]

Experimental Workflow for 13C Labeled Compounds

The use of 13C-labeled compounds like this compound is central to metabolic flux analysis (13C-MFA). This technique allows for the quantitative tracking of carbon atoms through metabolic pathways.[5]

Caption: Typical workflow for a 13C-labeling experiment.

This workflow begins with incubating cells with a 13C-labeled substrate.[14] At various time points, metabolites are extracted and separated, typically by gas or liquid chromatography (GC/LC).[14] Mass spectrometry (MS) is then used to analyze the mass isotopomer distributions, revealing how the 13C label has been incorporated into different molecules.[5] Finally, computational modeling is used to estimate the rates of metabolic reactions (fluxes) from this labeling data.[15]

References

- 1. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 2. Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

Introduction to 13C-assisted metabolism analysis for pathway discovery

An In-depth Technical Guide to 13C-Assisted Metabolism Analysis for Pathway Discovery

Introduction

Understanding cellular metabolism is paramount in various fields, including disease research, drug discovery, and biotechnology.[1][2] Metabolic pathways are complex and dynamic networks of biochemical reactions essential for sustaining life. Traditional methods often provide a static snapshot of metabolite levels, but they may not fully capture the intricate flow of molecules through these pathways. 13C-assisted metabolism analysis, a powerful technique that utilizes stable isotopes, has emerged as a gold standard for elucidating and quantifying metabolic fluxes in living systems.[3] This technical guide provides a comprehensive overview of the principles, experimental protocols, data analysis, and applications of 13C-assisted metabolism analysis for the discovery and characterization of metabolic pathways.

Core Principles of 13C-Assisted Metabolism Analysis

The fundamental principle of 13C-assisted metabolism analysis lies in the use of substrates enriched with the stable carbon isotope, 13C.[1][4] When cells are cultured in the presence of a 13C-labeled substrate, such as [U-13C]glucose (where all six carbon atoms are 13C), the labeled carbon atoms are incorporated into downstream metabolites through various biochemical reactions.[1][5] By tracking the distribution and incorporation of these 13C atoms into different metabolites, researchers can trace the flow of carbon through metabolic networks.[1][6] This allows for the qualitative identification of active pathways and the quantitative measurement of metabolic fluxes (i.e., the rate of reactions).

The pattern of 13C labeling in metabolites is highly sensitive to the relative activity of different pathways.[1] For instance, the labeling pattern of pyruvate (B1213749) derived from [1-13C]glucose can distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[7] This principle allows for the elucidation of pathway utilization and the identification of metabolic bottlenecks.[4]

Experimental Design and Workflow

A typical 13C-assisted metabolism analysis experiment follows a structured workflow, from the selection of an appropriate tracer to the final data analysis. Careful experimental design is crucial for obtaining meaningful and accurate results.[8]

Tracer Selection

The choice of the 13C-labeled substrate is a critical step in the experimental design.[1] The selection depends on the specific metabolic pathways being investigated.

| 13C-Labeled Substrate | Common Applications |

| [1,2-13C]Glucose | Provides high accuracy for estimating fluxes in the upper part of central carbon metabolism, including glycolysis and the pentose phosphate pathway.[1] |

| [U-13C]Glucose | A universally labeled glucose useful for tracing carbon flow through all major downstream pathways. |

| [1-13C]Glucose | Used to determine the relative flux through the pentose phosphate pathway versus glycolysis.[7] |

| [U-13C]Glutamine | Essential for studying amino acid metabolism and anaplerotic contributions to the TCA cycle. |

| [2,3-13C]Glucose | Can be used to estimate all 10 net free fluxes in a given model.[1] |

| [4,5,6-13C]Glucose | Offers the best accuracy for determining TCA cycle flux.[1] |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and accuracy of 13C-metabolism studies.

-

Cell Seeding: Plate cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of harvest.

-

Medium Preparation: Prepare the culture medium, replacing the unlabeled carbon source (e.g., glucose) with the desired 13C-labeled substrate. For example, to study glucose metabolism, use glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and the 13C-labeled glucose.

-

Labeling: When cells reach the desired confluency, replace the regular medium with the 13C-labeling medium.

-

Incubation: Incubate the cells for a sufficient duration to achieve a metabolic and isotopic steady state. The time required varies depending on the cell type and the pathways of interest.

-

Harvesting: At the end of the incubation period, rapidly quench metabolism and harvest the cells. This is typically done by aspirating the medium and washing the cells with ice-cold saline or PBS.

-

Quenching: Immediately after washing, add a pre-chilled extraction solvent to the cell culture dish to quench all enzymatic activity. A common solvent is 80% methanol.

-

Scraping: Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

-

Lysis: Further lyse the cells by vortexing or sonication.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Storage: Store the metabolite extracts at -80°C until analysis.[7]

Data Acquisition and Analysis

The analysis of 13C-labeled metabolites is primarily performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Analytical Techniques

| Technique | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity, excellent chromatographic resolution, and provides information on the position of 13C atoms in metabolite fragments.[7] | Requires chemical derivatization of metabolites, which can introduce variability. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for a wide range of metabolites without derivatization, high throughput.[9] | Can suffer from ion suppression effects, and structural information from fragmentation can be complex. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, provides detailed information on the specific positions of 13C atoms within a molecule, minimal sample preparation.[10][11][12] | Lower sensitivity compared to MS, requiring larger sample amounts.[10][13] |

-

Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Derivatization: Re-suspend the dried metabolites in a derivatization agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS), to make them volatile for GC analysis.[14]

-

Incubation: Incubate the samples at an elevated temperature (e.g., 70°C) to ensure complete derivatization.

-

Analysis: Analyze the derivatized samples using a GC-MS system. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, revealing the incorporation of 13C.[7]

Data Processing and Flux Analysis

The raw data from MS or NMR analysis consists of the distribution of mass isotopomers for each detected metabolite. This data needs to be corrected for the natural abundance of 13C and then used to calculate metabolic fluxes.[4] This is typically achieved using specialized software packages that employ mathematical models of cellular metabolism.[4][15]

Software for 13C-Metabolic Flux Analysis:

-

METRAN: A software for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis.[16]

-

13CFLUX2: A high-performance software suite for the quantification of intracellular fluxes.[15]

-

INCA: A widely used software for isotopomer network compartmental analysis.

-

FiatFlux: A user-friendly software for metabolic flux analysis from 13C-glucose experiments.[17]

-

OpenFLUX2: An open-source software for metabolic flux analysis.[4]

Application in Pathway Discovery: Central Carbon Metabolism

13C-assisted metabolism analysis is instrumental in mapping the flow of carbon through central metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

By feeding cells with specifically labeled glucose, such as [1-13C]glucose, the relative contribution of glycolysis and the PPP can be determined.[7] In glycolysis, the 13C label is retained in pyruvate, whereas in the oxidative PPP, the first carbon is lost as CO2, resulting in unlabeled pyruvate.[7] This allows for the precise quantification of flux through these critical pathways.

Conclusion and Future Perspectives

13C-assisted metabolism analysis is a powerful and indispensable tool for elucidating metabolic pathways and quantifying cellular metabolic activity.[5] Its applications span from fundamental biological research to drug discovery and metabolic engineering.[18] Advances in analytical instrumentation, particularly in high-resolution mass spectrometry and NMR spectroscopy, continue to enhance the sensitivity and scope of this technique.[11] The development of more sophisticated computational tools and modeling frameworks will further improve the accuracy and predictive power of metabolic flux analysis. As we move towards a more systems-level understanding of biology, 13C-assisted metabolism analysis will undoubtedly play a central role in unraveling the complexities of the metabolome and its impact on health and disease.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Metabolic pathway analysis of tumors using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 9. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 12. 13C-NMR: a simple yet comprehensive method for analysis of intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 13CFLUX2: | www.13cflux.net [13cflux.net]

- 16. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 17. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

A Researcher's Guide to Stable Isotope Labeling in Cell Culture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable tool in modern cell biology, proteomics, and metabolomics, enabling precise quantification of changes in protein abundance, protein turnover, and metabolic fluxes. This guide provides a comprehensive overview of the fundamental principles of stable isotope labeling in cell culture, with a focus on practical application and data interpretation. Detailed experimental protocols for the most common labeling strategies are provided, along with quantitative data and visual representations of key workflows and pathways.

Core Principles of Metabolic Stable Isotope Labeling

Metabolic stable isotope labeling involves the introduction of non-radioactive, heavy isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H, deuterium) into cellular proteins and metabolites.[1] This is achieved by culturing cells in specialized media where one or more standard ("light") nutrients, such as amino acids or glucose, are replaced with their "heavy" isotopically labeled counterparts.[2][3]